4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused with a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone to form a chalcone, which is then reacted with hydrazine hydrate to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol under reflux conditions with the addition of a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process often involves recrystallization from suitable solvents to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and chlorinating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can interact with various receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: Similar structure but with a phenyl group instead of a benzoic acid moiety.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains a pyrrole ring instead of a pyrazole ring.
4-(2-(6-Amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid: Features a pyrrolopyrimidine ring.
Uniqueness
4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for diverse chemical modifications and interactions. Its pyrazole ring structure also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
73031-64-8 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(5-amino-3,4-dihydropyrazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-9-5-6-13(12-9)8-3-1-7(2-4-8)10(14)15/h1-4H,5-6H2,(H2,11,12)(H,14,15) |
InChI Key |
VZJGCGWZTIYOML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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